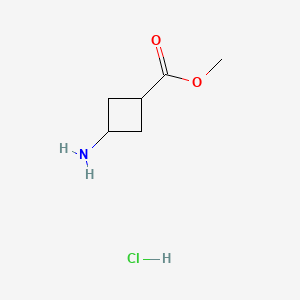

Methyl 3-aminocyclobutanecarboxylate hydrochloride

Description

BenchChem offers high-quality Methyl 3-aminocyclobutanecarboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-aminocyclobutanecarboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-aminocyclobutane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-9-6(8)4-2-5(7)3-4;/h4-5H,2-3,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPCSIFZLLWYTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354940-69-4, 74316-29-3, 1212304-86-3 | |

| Record name | Cyclobutanecarboxylic acid, 3-amino-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354940-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl trans-3-aminocyclobutanecarboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | methyl 3-aminocyclobutane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | methyl 3-aminocyclobutane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-aminocyclobutanecarboxylate Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

Methyl 3-aminocyclobutanecarboxylate hydrochloride has emerged as a pivotal building block in modern medicinal chemistry. Its rigid cyclobutane scaffold, coupled with the primary amine and methyl ester functionalities, offers a unique three-dimensional profile that is increasingly sought after in the design of novel therapeutics. This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its critical applications, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). The strategic incorporation of the cyclobutane moiety can impart favorable physicochemical properties to drug candidates, including improved metabolic stability and conformational rigidity, which can lead to enhanced target affinity and selectivity.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only established protocols but also the scientific rationale behind the methodological choices.

Physicochemical Properties and Stereoisomerism

Methyl 3-aminocyclobutanecarboxylate hydrochloride is a chiral molecule that can exist as cis and trans diastereomers, each of which is a racemic mixture of two enantiomers. The specific stereoisomer can significantly influence its biological activity and its utility in drug design. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂ClNO₂ | [1] |

| Molecular Weight | 165.62 g/mol | [1] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in water and methanol | General knowledge |

CAS Numbers of Note:

-

1354940-69-4: General, unspecified stereochemistry.

-

1212304-86-3: cis-isomer.

-

74316-29-3: trans-isomer.

The choice of stereoisomer is a critical consideration in synthesis and application, as the spatial orientation of the amino and ester groups dictates how the molecule can be incorporated into a larger molecular framework and interact with biological targets.

Synthesis of Methyl 3-aminocyclobutanecarboxylate Hydrochloride

The synthesis of Methyl 3-aminocyclobutanecarboxylate hydrochloride is a multi-step process that begins with the commercially available 1,1-cyclobutanedicarboxylic acid. The following sections detail a robust and adaptable synthetic route.

A [label="1,1-Cyclobutanedicarboxylic Acid"]; B [label="3-Chloro-1,1-cyclobutanedicarboxylic Acid"]; C [label="3-Chlorocyclobutanecarboxylic Acid (cis/trans mixture)"]; D [label="Methyl 3-chlorocyclobutanecarboxylate (cis/trans mixture)"]; E [label="Methyl 3-azidocyclobutanecarboxylate (cis/trans mixture)"]; F [label="Separation of cis and trans isomers"]; G_cis [label="cis-Methyl 3-azidocyclobutanecarboxylate"]; G_trans [label="trans-Methyl 3-azidocyclobutanecarboxylate"]; H_cis [label="cis-Methyl 3-aminocyclobutanecarboxylate"]; H_trans [label="trans-Methyl 3-aminocyclobutanecarboxylate"]; I_cis [label="cis-Methyl 3-aminocyclobutanecarboxylate HCl"]; I_trans [label="trans-Methyl 3-aminocyclobutanecarboxylate HCl"];

A -> B [label="Chlorination"]; B -> C [label="Decarboxylation"]; C -> D [label="Esterification"]; D -> E [label="Azide Substitution"]; E -> F [label="Chromatography"]; F -> G_cis; F -> G_trans; G_cis -> H_cis [label="Reduction"]; G_trans -> H_trans [label="Reduction"]; H_cis -> I_cis [label="HCl salt formation"]; H_trans -> I_trans [label="HCl salt formation"]; }

Overall synthetic workflow for Methyl 3-aminocyclobutanecarboxylate hydrochloride isomers.

Part 1: Synthesis of 3-Aminocyclobutanecarboxylic Acid (Precursor)

This synthesis is adapted from a known expedient approach to cis- and trans-3-aminocyclobutanecarboxylic acids.[2]

Step 1: Chlorination of 1,1-Cyclobutanedicarboxylic Acid

1,1-Cyclobutanedicarboxylic acid is chlorinated to introduce a functional group handle at the 3-position.

Step 2: Decarboxylation

The resulting 1,1,3-trisubstituted cyclobutane undergoes decarboxylation to yield a mixture of cis- and trans-3-chlorocyclobutanecarboxylic acid.[2]

Step 3: Esterification

The mixture of chlorocyclobutanecarboxylic acids is esterified to the corresponding methyl esters.

Step 4: Azide Substitution and Isomer Separation

The mixture of methyl 3-chlorocyclobutanecarboxylates is reacted with sodium azide in a suitable solvent like DMF to yield a mixture of cis- and trans-methyl 3-azidocyclobutanecarboxylate. These diastereomers can be separated by column chromatography.[2]

Step 5: Reduction to the Amine

The separated azido esters are then reduced to the corresponding primary amines. A common method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with a reagent like lithium aluminum hydride (LiAlH₄).

Part 2: Esterification and Hydrochloride Salt Formation

Protocol: Esterification of 3-Aminocyclobutanecarboxylic Acid using Thionyl Chloride in Methanol

This is a widely used and effective method for the esterification of amino acids.[3] The reaction proceeds through the in-situ formation of an acid chloride, which is then esterified by methanol. The amine is simultaneously protected as its hydrochloride salt.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-aminocyclobutanecarboxylic acid (1 equivalent) in anhydrous methanol (10-20 volumes).

-

Addition of Thionyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.5-2.0 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.[3]

-

Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product, Methyl 3-aminocyclobutanecarboxylate hydrochloride, is obtained as a solid or oil.

Part 3: Purification

Protocol: Recrystallization of Methyl 3-aminocyclobutanecarboxylate Hydrochloride

Recrystallization is a powerful technique for purifying crystalline solids.[4] The choice of solvent is critical and may require some experimentation. A common solvent system for amino acid ester hydrochlorides is a mixture of a polar solvent in which the compound is soluble (e.g., methanol, ethanol) and a non-polar solvent in which it is less soluble (e.g., diethyl ether, ethyl acetate).[5]

-

Dissolution: Dissolve the crude product in a minimal amount of hot methanol.

-

Crystallization: Slowly add diethyl ether to the hot solution until it becomes slightly turbid.

-

Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

Predicted ¹H NMR Spectral Data (in D₂O):

-

~3.7 ppm (s, 3H): Methyl ester protons (-OCH₃).

-

~3.5-4.0 ppm (m, 1H): Methine proton at the 3-position (-CH-NH₃⁺). The chemical shift and multiplicity will differ between the cis and trans isomers.

-

~2.8-3.2 ppm (m, 1H): Methine proton at the 1-position (-CH-CO₂Me). The chemical shift and multiplicity will differ between the cis and trans isomers.

-

~2.2-2.8 ppm (m, 4H): Methylene protons of the cyclobutane ring (-CH₂-). The pattern will be complex and will differ between the cis and trans isomers.

Predicted ¹³C NMR Spectral Data (in D₂O):

-

~175 ppm: Carbonyl carbon of the ester (-CO₂Me).

-

~52 ppm: Methyl carbon of the ester (-OCH₃).

-

~45-50 ppm: Methine carbon at the 3-position (-CH-NH₃⁺). The chemical shift will vary slightly between isomers.

-

~35-40 ppm: Methine carbon at the 1-position (-CH-CO₂Me). The chemical shift will vary slightly between isomers.

-

~25-35 ppm: Methylene carbons of the cyclobutane ring (-CH₂-).

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the compound. For chiral compounds, specialized chiral columns are required to separate the enantiomers.

General HPLC Method for Purity Analysis:

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of water and acetonitrile or methanol with an additive like trifluoroacetic acid (TFA) or formic acid.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is often used for compounds lacking a strong chromophore.

Chiral HPLC for Enantiomeric Separation:

The separation of enantiomers often requires screening of various chiral stationary phases (CSPs) and mobile phase conditions. Polysaccharide-based CSPs are commonly used for the separation of chiral amines and their derivatives.[6]

Applications in Drug Discovery

The unique structural features of Methyl 3-aminocyclobutanecarboxylate hydrochloride make it a valuable building block in the design of a wide range of biologically active molecules.

Proteolysis Targeting Chimeras (PROTACs)

One of the most significant applications of this compound is as a linker component in the synthesis of PROTACs.[5][7] PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.[8]

POI_Ligand [label="{Protein of Interest (POI) Ligand}"]; Linker [label="{Linker | Incorporating Methyl 3-aminocyclobutanecarboxylate}"]; E3_Ligase_Ligand [label="{E3 Ligase Ligand}"];

POI_Ligand -> Linker; Linker -> E3_Ligase_Ligand; }

General structure of a PROTAC molecule.

The rigid cyclobutane core of Methyl 3-aminocyclobutanecarboxylate can provide optimal spacing and orientation between the two ligands of a PROTAC, which is crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The primary amine and ester functionalities provide convenient handles for attaching the target-binding and E3 ligase-binding moieties.

Other Medicinal Chemistry Applications

The 3-aminocyclobutanecarboxylic acid scaffold is found in a number of compounds with interesting biological activities. The conformational constraint imposed by the cyclobutane ring can lead to improved binding affinity and selectivity for protein targets compared to more flexible acyclic analogues.

Safety and Handling

Methyl 3-aminocyclobutanecarboxylate hydrochloride is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

Methyl 3-aminocyclobutanecarboxylate hydrochloride is a versatile and valuable building block for drug discovery and development. Its synthesis, while multi-step, is achievable through established chemical transformations. Its rigid four-membered ring system offers a unique structural element for the design of conformationally constrained molecules, with its most prominent application to date being in the construction of PROTAC linkers. As the field of targeted protein degradation continues to expand, the demand for such specialized building blocks is expected to grow, further solidifying the importance of Methyl 3-aminocyclobutanecarboxylate hydrochloride in the medicinal chemist's toolbox.

References

-

PubChem. Methyl 3-aminocyclobutane-1-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

- Google Patents. CN112608243A - Synthesis method of trans-3-aminobutanol.

-

ResearchGate. What is the alternate process for preparing ester hydrochloride? [Link]

-

Recrystallization and Crystallization. [Link]

-

Taylor & Francis Online. Expedient Synthesis of cis- and trans-3-Aminocyclobutanecarboxylic Acids. [Link]

-

ResearchGate. Synthesis of methyl-3-aminocrotonate. Reagents: (a) 25% NH 3 (aq),... [Link]

-

MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

Organic Syntheses. Methylamine Hydrochloride. [Link]

-

National Center for Biotechnology Information. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

-

ResearchGate. (a) Our initial approach for automated PROTAC synthesis via amide coupling. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

- Google Patents.

-

MDPI. An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. [Link]

-

YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

-

National Center for Biotechnology Information. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. [Link]

Sources

- 1. Methyl 3-aminocyclobutane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 43810936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Methyl 3-Aminocyclobutanecarboxylate

Abstract: Methyl 3-aminocyclobutanecarboxylate is a pivotal building block in contemporary drug discovery and medicinal chemistry. Its rigid cyclobutane scaffold offers a unique three-dimensional geometry that is increasingly utilized by researchers to enforce specific pharmacophoric conformations and explore novel chemical space. This guide provides an in-depth analysis of the core physicochemical properties of methyl 3-aminocyclobutanecarboxylate, including its structural features, stereoisomerism, lipophilicity, aqueous solubility, and acid-base characteristics. Furthermore, it details the spectroscopic signatures expected from Mass Spectrometry, NMR, and IR analysis, and furnishes validated, step-by-step experimental protocols for the determination of its key parameters. This document is intended to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals leveraging this versatile compound in their work.

Introduction & Molecular Overview

The strategic incorporation of small, constrained ring systems is a powerful tactic in modern drug design. The cyclobutane moiety, in particular, serves as a bioisostere for various common chemical groups, providing conformational rigidity that can lead to enhanced binding affinity and improved metabolic stability. Methyl 3-aminocyclobutanecarboxylate embodies this principle, presenting an amino acid-like structure on a constrained, non-planar ring. This unique topology makes it an attractive scaffold for developing novel therapeutics, from enzyme inhibitors to peptide mimetics.

Chemical Identity and Stereoisomerism

Methyl 3-aminocyclobutanecarboxylate exists as two distinct geometric isomers: cis and trans. This stereoisomerism arises from the relative orientation of the amino and methoxycarbonyl groups on the cyclobutane ring. The choice between the cis and trans isomer is a critical design element, as it dictates the spatial vector of the functional groups, profoundly influencing how the molecule interacts with its biological target. The compound is most commonly handled and supplied as its hydrochloride salt to improve stability and aqueous solubility.[1]

The fundamental identification details for the free base and its common hydrochloride salt form are summarized below.

| Identifier | Free Base | Hydrochloride Salt |

| IUPAC Name | methyl 3-aminocyclobutane-1-carboxylate[2] | methyl 3-aminocyclobutane-1-carboxylate;hydrochloride[3] |

| Molecular Formula | C₆H₁₁NO₂[2] | C₆H₁₂ClNO₂[3] |

| Molecular Weight | 129.16 g/mol [2] | 165.62 g/mol [3] |

| Exact Mass | 129.078978594 Da[2] | 165.0556563 Da[3] |

| CAS Number | 766458-70-2 (cis), 1206970-19-5 (trans)[2] | 1212304-86-3 (cis), 74316-29-3 (trans)[3][4] |

| PubChem CID | 39871617[2] | 43810936[3] |

Core Physicochemical Properties

The utility of a chemical scaffold in drug development is intrinsically linked to its physicochemical properties. These parameters govern a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and are critical for rational drug design.

Physical State and Appearance

The hydrochloride salt of methyl 3-aminocyclobutanecarboxylate is typically a white to yellow solid at room temperature. This crystalline form is preferred for handling and formulation due to its enhanced stability compared to the free base.

Lipophilicity (logP) and Distribution Coefficient (logD)

Lipophilicity is a crucial determinant of a molecule's ability to cross biological membranes. The partition coefficient (logP) measures the distribution of the neutral species between an organic phase (n-octanol) and water.

-

Predicted logP (XLogP3): -0.3[2]

This negative logP value indicates that the neutral form of the molecule is hydrophilic, favoring partitioning into an aqueous environment. For ionizable compounds, the distribution coefficient (logD) is more relevant as it considers all species (ionized and non-ionized) at a given pH. Given the basic amino group, the logD at physiological pH (7.4) will be significantly lower (more hydrophilic) than the logP, as the compound will be predominantly in its protonated, cationic form.

Acidity and Basicity (pKa)

The pKa value defines the ionization state of a molecule at a specific pH. Methyl 3-aminocyclobutanecarboxylate possesses a primary amine, which is basic, and a methyl ester, which is effectively neutral.

Aqueous Solubility

The high polarity imparted by the amino and ester groups, coupled with a low molecular weight, suggests moderate intrinsic aqueous solubility for the free base. The hydrochloride salt form is expected to have significantly enhanced aqueous solubility, a common strategy used to improve the biopharmaceutical properties of basic drug candidates.[1]

Topological Polar Surface Area (TPSA)

TPSA is a descriptor that correlates with hydrogen bonding potential and is often used to predict drug transport properties.

This value is well within the range typically associated with good oral bioavailability. The molecule has one hydrogen bond donor (the amine) and three hydrogen bond acceptors (the amine nitrogen and the two ester oxygens), contributing to its hydrophilic character.[4]

| Property | Value (Free Base) | Value (HCl Salt) | Significance in Drug Discovery |

| logP (XLogP3) | -0.3[2] | N/A | Indicates hydrophilicity, influencing solubility and distribution. |

| pKa (Predicted) | ~9.5 - 10.5 | ~9.5 - 10.5 | Determines ionization state at physiological pH, affecting receptor binding and solubility. |

| TPSA | 52.3 Ų[2] | 52.3 Ų[3] | Correlates with membrane permeability and oral absorption. |

| Physical Form | N/A | White to Yellow Solid | Crystalline salt form enhances stability and handling. |

Spectroscopic and Analytical Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. Below are the expected analytical signatures for methyl 3-aminocyclobutanecarboxylate.

Mass Spectrometry (MS)

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used for analysis.

-

Molecular Ion: For the free base, the molecular ion peak (M⁺) would appear at m/z = 129. For the HCl salt analyzed under ESI+ conditions, the base peak would correspond to the free base [M+H]⁺ at m/z = 130. The nitrogen rule applies, as the odd molecular weight (129) corresponds to the single nitrogen atom.[5]

-

Key Fragmentation Patterns: The primary fragmentation pathways for amino esters involve α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and cleavage around the ester group.[1][5][6]

-

Loss of Methoxy Radical (•OCH₃): [M - 31]⁺ → m/z 98

-

Loss of Methoxycarbonyl Radical (•COOCH₃): [M - 59]⁺ → m/z 70

-

α-Cleavage (next to amine): Cleavage of the cyclobutane ring adjacent to the C-N bond is a characteristic fragmentation for amines.[5] This can lead to complex ring-opening patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the structure and stereochemistry.

-

¹H NMR:

-

-OCH₃ (Methyl Ester): A sharp singlet at ~3.7 ppm.

-

-NH₂ (Amine): A broad singlet, typically between 1.5-3.0 ppm, which is exchangeable with D₂O.

-

Cyclobutane Protons: A series of complex multiplets between ~1.8-3.5 ppm. The precise chemical shifts and coupling constants will differ significantly between the cis and trans isomers, allowing for unambiguous stereochemical assignment.[7][8] The methine proton attached to the C-N bond (CH-NH₂) and the methine proton attached to the C-COOCH₃ bond (CH-COOCH₃) will be key diagnostic signals.

-

-

¹³C NMR:

-

C=O (Ester Carbonyl): A signal in the range of 170-175 ppm.

-

-OCH₃ (Methyl Carbon): A signal around 52 ppm.

-

Cyclobutane Carbons: Signals in the aliphatic region (20-50 ppm). The carbons bearing the amino and ester groups (CH-N and CH-C=O) will be shifted further downfield compared to the CH₂ carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups.

-

N-H Stretch: A moderate, often broad absorption in the 3300-3400 cm⁻¹ region (primary amine).

-

C-H Stretch: Aliphatic C-H stretches just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption around 1730-1740 cm⁻¹ (ester carbonyl).

-

C-O Stretch: A strong absorption in the 1100-1300 cm⁻¹ range.

Experimental Determination of Key Properties

To ensure the highest degree of confidence, critical physicochemical properties should be determined experimentally. The following section provides validated, field-proven protocols for these measurements.

Protocol: Determination of logD₇.₄ (Shake-Flask Method)

The shake-flask method is the gold standard for determining lipophilicity.[9][10] This protocol is optimized for determining the distribution coefficient at physiological pH (logD₇.₄).

Methodology:

-

Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4. Saturate n-octanol with this buffer and, conversely, saturate the pH 7.4 buffer with n-octanol by vigorously mixing and allowing the phases to separate overnight. This pre-saturation is critical to prevent volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of methyl 3-aminocyclobutanecarboxylate HCl in the pre-saturated buffer at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a glass vial, combine 2 mL of the pre-saturated n-octanol and 2 mL of the drug-containing pre-saturated buffer.

-

Equilibration: Cap the vial and shake vigorously on a mechanical shaker for at least 1 hour at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm) for 15 minutes to achieve complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from the aqueous phase. Determine the concentration of the analyte using a validated analytical method, such as HPLC-UV or LC-MS.[11]

-

Calculation: The logD₇.₄ is calculated using the formula: logD₇.₄ = log₁₀ ( [Concentration]initial_aq - [Concentration]final_aq ) / [Concentration]final_aq )

Protocol: Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate and reliable method for determining pKa values.[12][13] It involves monitoring pH changes as a titrant is added to the sample solution.

Methodology:

-

Instrument Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.00, 7.00, and 10.00) that bracket the expected pKa.[13]

-

Sample Preparation: Accurately weigh and dissolve a sample of methyl 3-aminocyclobutanecarboxylate HCl in deionized water to create a solution of known concentration (e.g., 0.01 M). Maintain a constant ionic strength by adding a background electrolyte like 0.15 M KCl.[12]

-

Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode and the tip of a calibrated burette containing a standardized titrant (e.g., 0.1 M NaOH).

-

Titration: Add the titrant in small, precise increments (e.g., 0.05 mL). Record the pH value after each addition, ensuring the reading has stabilized.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the amine has been neutralized). This point corresponds to the midpoint of the steepest part of the titration curve. For higher accuracy, the inflection point can be determined from the maximum of the first derivative plot (ΔpH/ΔV vs. V).[14]

Stability, Handling, and Safety

Proper handling and storage are essential for maintaining the integrity of the compound.

-

Storage: The hydrochloride salt should be stored in a tightly sealed container under an inert atmosphere at refrigerated temperatures (2-8°C) to ensure long-term stability.

-

Safety: The free base is classified as a flammable liquid and vapor, causes severe skin burns and eye damage, and may cause respiratory irritation.[2] The hydrochloride salt is harmful if swallowed and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound.

Conclusion

Methyl 3-aminocyclobutanecarboxylate is a valuable synthetic intermediate whose physicochemical properties make it well-suited for applications in drug discovery. Its hydrophilic nature (logP -0.3), well-defined basicity (predicted pKa ~9.5-10.5), and moderate polar surface area (52.3 Ų) provide a solid foundation for designing molecules with favorable ADME characteristics. The existence of distinct cis and trans isomers offers a critical tool for probing structure-activity relationships with high spatial precision. The experimental protocols and spectroscopic data outlined in this guide provide researchers with the necessary framework to confidently utilize, characterize, and optimize this important chemical scaffold in the pursuit of novel therapeutics.

References

-

MedChemExpress. (2026). cis-Methyl 3-aminocyclobutanecarboxylate hydrochloride-SDS. MedChemExpress.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43810936, Methyl 3-aminocyclobutane-1-carboxylate hydrochloride. PubChem.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 39871617, Methyl (1r,3r)-3-aminocyclobutane-1-carboxylate. PubChem.

-

ChemScene. (n.d.). cis-Methyl 3-aminocyclobutanecarboxylate hydrochloride. ChemScene.

-

SORA, D. I. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray.

-

Tourwé, D., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry.

-

JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments.

-

Roses, M., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences.

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata.

-

ChemicalBook. (2025). Ethyl trans-3-AMino-1-Methylcyclobutanecarboxylate hydrochloride. ChemicalBook.

-

Sigma-Aldrich. (n.d.). Methyl 3-aminocyclobutanecarboxylate hydrochloride. Sigma-Aldrich.

-

SeRMN-UAB. (2017). Folding peptides studied by NMR. SeRMN – NMR Service at UAB.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

-

Reich, H. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.

-

protocols.io. (2024). LogP / LogD shake-flask method. protocols.io.

-

Bergström, C. A. S., et al. (2013). Development of Methods for the Determination of pKa Values. PMC.

-

ChemicalBook. (2025). METHYL 3-AMINOBENZOATE. ChemicalBook.

-

Junk, G., & Svec, H. (1962). The Mass Spectra of the a-Amino Acids. OSTI.GOV.

-

Doc Brown's Chemistry. (n.d.). H-1 proton NMR spectrum of cyclobutane. Doc Brown's Chemistry.

-

Li, Y., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments.

-

SciSpace. (2019). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Tche Quimica.

-

Kelleher, N. L. (2007). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH.

-

JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Journal of Visualized Experiments.

-

ResearchGate. (2025). NMR Spectroscopy of Cyclobutanes. ResearchGate.

-

University of Missouri–St. Louis. (n.d.). Potentiometric Titration of an Unknown Weak Acid. UMSL.

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Cambridge MedChem Consulting.

Sources

- 1. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 2. Methyl (1r,3r)-3-aminocyclobutane-1-carboxylate | C6H11NO2 | CID 39871617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 3-aminocyclobutane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 43810936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Folding peptides studied by NMR | SeRMN – NMR Service at UAB [sermn.uab.cat]

- 8. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. scispace.com [scispace.com]

"cis-trans isomerism of methyl 3-aminocyclobutanecarboxylate"

An In-Depth Technical Guide to the Cis-Trans Isomerism of Methyl 3-Aminocyclobutanecarboxylate

Foreword

In the landscape of modern drug discovery and development, the precise control and understanding of molecular stereochemistry are not merely academic exercises; they are fundamental pillars of efficacy and safety. Small, constrained carbocycles, particularly cyclobutanes, have emerged as valuable scaffolds, offering unique three-dimensional diversity that can significantly impact pharmacological properties.[1] Among these, 1,3-disubstituted cyclobutanes like methyl 3-aminocyclobutanecarboxylate serve as critical building blocks and bioisosteres for larger, more flexible, or aromatic systems.[2][3]

This technical guide provides a comprehensive exploration of the cis-trans isomerism of methyl 3-aminocyclobutanecarboxylate. We will delve into the foundational principles of cyclobutane stereochemistry, outline synthetic and analytical strategies, and provide detailed, field-proven protocols for the separation and characterization of its diastereomers. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this important molecular scaffold.

The Stereochemical Nuances of the Cyclobutane Ring

Unlike the planar representation often seen in textbooks, the cyclobutane ring is not flat. To alleviate torsional strain (eclipsing interactions) between adjacent C-H bonds, the ring adopts a puckered or "butterfly" conformation.[4] This puckering is crucial as it creates two distinct substituent positions: axial and equatorial, analogous to the cyclohexane chair, albeit with much lower energy barriers for ring flipping.

For 1,3-disubstituted cyclobutanes, this puckering dictates the relative stability of the cis and trans isomers.

-

Cis Isomer: The substituents can both occupy pseudo-equatorial positions in a puckered conformation. This arrangement minimizes steric hindrance.

-

Trans Isomer: For the substituents to be trans, one must occupy a pseudo-equatorial position while the other is forced into a pseudo-axial position. This leads to a sterically unfavorable 1,3-diaxial interaction, which generally renders the trans isomer less stable than the cis isomer.[5]

While the cis isomer is typically the thermodynamically favored product, this preference can be influenced by dipole-dipole interactions or specific synthetic conditions, making robust analytical confirmation essential.[5]

Structural Elucidation: Cis vs. Trans Isomers

The core difference between the cis and trans isomers of methyl 3-aminocyclobutanecarboxylate lies in the relative orientation of the amino and methyl carboxylate groups.

Figure 1: Structures of cis and trans isomers.

Synthetic Pathways and Stereocontrol

The synthesis of methyl 3-aminocyclobutanecarboxylate often results in a mixture of cis and trans isomers, the ratio of which depends heavily on the chosen synthetic route. Common strategies include [2+2] cycloadditions and the reduction of cyclic β-enamino esters or ketones.[2][6] Diastereoselective reduction, for instance, can be engineered to favor one isomer over the other, but rarely proceeds with 100% selectivity.[7] Consequently, a robust separation protocol is a critical downstream step.

The following workflow illustrates a typical path from synthesis to the isolation and verification of pure isomers.

Caption: General workflow from synthesis to isomer verification.

Isomer Separation: A Practical Protocol

Due to their similar physical properties, separating cis and trans diastereomers of methyl 3-aminocyclobutanecarboxylate requires high-resolution chromatographic techniques.[8] High-Performance Liquid Chromatography (HPLC) is the workhorse method for this application.

Protocol 1: Normal-Phase HPLC Separation

This protocol provides a robust method for the analytical to semi-preparative scale separation of the cis and trans isomers. The polarity difference between the isomers, where the cis isomer often exhibits a slightly different interaction profile with the stationary phase compared to the trans, is exploited for separation.

Rationale for Method Choice: Normal-phase chromatography, using a polar stationary phase like silica, is highly effective at resolving diastereomers with differing spatial arrangements of polar functional groups (amine and ester). The differential accessibility of these groups to the silica surface leads to distinct retention times.

Step-by-Step Methodology:

-

System Preparation:

-

Column: Install a silica-based column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Prepare a mobile phase consisting of a non-polar solvent with a polar modifier. A typical starting point is Hexane:Isopropanol (IPA) in a 90:10 (v/v) ratio. A small amount of a basic additive, such as 0.1% diethylamine, should be included to prevent peak tailing of the amine.

-

Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 15-20 column volumes).

-

-

Sample Preparation:

-

Dissolve the crude diastereomeric mixture in the mobile phase to a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

-

-

Chromatographic Run:

-

Injection Volume: 10 µL.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 210 nm (where the ester carbonyl absorbs).

-

Column Temperature: Maintain at a constant ambient temperature (e.g., 25 °C).

-

-

Data Analysis and Optimization:

-

Analyze the resulting chromatogram. The two isomers should appear as distinct, well-resolved peaks.

-

Troubleshooting: If resolution is poor, adjust the mobile phase composition. Increasing the percentage of IPA will decrease retention times for both isomers, while decreasing it will increase retention and may improve separation. The goal is to achieve a resolution factor (Rs) > 1.5 for baseline separation.

-

Spectroscopic Characterization: The Definitive Proof

Once separated, the definitive assignment of the cis and trans configuration is accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10] Key differences in the ¹H NMR spectra, specifically in chemical shifts and proton-proton coupling constants (J-values), provide unambiguous evidence of the stereochemistry.[11]

Key NMR Differentiators

The puckered nature of the cyclobutane ring means that the dihedral angles between protons on adjacent carbons are different for cis and trans isomers. According to the Karplus relationship, the magnitude of the vicinal coupling constant (³J) is dependent on this dihedral angle. This provides a powerful diagnostic tool.[10]

| Parameter | Cis Isomer | Trans Isomer | Rationale |

| Symmetry | Higher (potential Cₛ plane) | Lower (C₂ axis or asymmetric) | Leads to a simpler ¹H NMR spectrum with fewer unique signals for the ring protons. |

| ¹H Chemical Shifts | Protons on the same face as bulky groups may be shielded or deshielded. | Axial vs. equatorial protons will have distinct chemical shifts. | The magnetic environment of each proton is highly dependent on the spatial arrangement of the substituents. |

| ³J Coupling Constants | Expect distinct Jcis and Jtrans values between vicinal protons. For example, the coupling between H1 and its H2 neighbors will differ from the coupling between H1 and its H4 neighbors. | The coupling patterns will be different due to the altered axial/equatorial relationships and corresponding dihedral angles. | Dihedral angles between vicinal protons (e.g., H-C1-C2-H) are different, directly impacting the observed J-value.[12] |

| NOESY | A strong Nuclear Overhauser Effect (NOE) correlation will be observed between the proton at C1 and the proton at C3. | No NOE correlation will be observed between the proton at C1 and the proton at C3. | NOE detects through-space proximity (<5 Å). This is the most definitive experiment for assigning 1,3-disubstituted isomers.[6] |

Protocol 2: NMR-Based Stereochemical Assignment

Rationale for Method Choice: A combination of 1D ¹H NMR for initial assessment of coupling constants and 2D NOESY for definitive proof of spatial proximity provides a self-validating system for assignment.

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O, depending on the salt form).

-

Ensure the sample is free of particulate matter.

-

-

¹H NMR Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum (e.g., on a 400 MHz or higher spectrometer).

-

Carefully analyze the multiplets corresponding to the cyclobutane ring protons. Measure the coupling constants between adjacent protons.

-

-

2D NOESY Acquisition:

-

Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum.

-

Use a mixing time appropriate for a small molecule (e.g., 500-800 ms).

-

-

Spectral Interpretation:

Caption: Logic diagram for stereochemical assignment using NOESY data.

-

For the Cis Isomer: A clear cross-peak will be present between the signal for the methine proton at C1 (adjacent to the ester) and the methine proton at C3 (adjacent to the amine). This is because these two protons are on the same face of the ring and are close in space.

-

For the Trans Isomer: There will be no corresponding cross-peak between the C1-H and C3-H signals, as they are on opposite faces of the ring and too far apart for an NOE to be observed.

Conclusion

The cis-trans isomerism of methyl 3-aminocyclobutanecarboxylate is a topic of significant practical importance in chemical and pharmaceutical development. The inherent puckered nature of the cyclobutane ring dictates the stereochemical landscape, generally favoring the cis-1,3-disubstituted isomer. However, reliance on thermodynamic predictions is insufficient; empirical verification is mandatory. Through a systematic workflow involving robust chromatographic separation by HPLC and definitive spectroscopic analysis via NMR—particularly 2D NOESY experiments—unambiguous assignment of each isomer can be achieved with high confidence. The protocols and principles outlined in this guide provide a validated framework for researchers to isolate, identify, and utilize these valuable stereoisomers in their discovery and development programs.

References

-

Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. (2021). The Journal of Organic Chemistry. [Link]

-

Small Cycloalkanes: Cyclobutane - Cyclohexane, Cis / Trans Isomerisation. (2022). YouTube. [Link]

-

Methyl (1r,3r)-3-aminocyclobutane-1-carboxylate. PubChem. [Link]

-

Stereochemistry of Cyclobutane and Heterocyclic Analogs. ResearchGate. [Link]

-

Structure and Spectroscopic Insights for CH3PCO Isomers: A High-Level Quantum Chemical Study. (2024). UVaDOC. [Link]

-

Part 7: Analytical Techniques for Stereochemistry. (2025). Chiralpedia. [Link]

-

Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. National Institutes of Health (NIH). [Link]

-

Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate. [Link]

-

Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. PubMed. [Link]

-

Cis-Trans Isomerism in Cycloalkanes. (2024). Chemistry LibreTexts. [Link]

- PROCESS FOR THE PREPARATION OF METHYL 3-AMINOCROTONATE.

-

Conformational profile of 1-aminocyclopropanecarboxylic acid. ResearchGate. [Link]

-

1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. ResearchGate. [Link]

-

(PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2012). ResearchGate. [Link]

-

NMR Spectroscopy of Cyclobutanes. ResearchGate. [Link]

-

Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014). American Chemical Society. [Link]

-

Synthesis of methyl-3-aminocrotonate. Reagents: (a) 25% NH 3 (aq),... ResearchGate. [Link]

-

PURIFICATION, STEREOISOMERIC ANALYSIS AND QUANTIFICATION OF BIOLOGICALLY ACTIVE COMPOUNDS IN EXTRACTS FROM PINE SAWFLIES. Diva-portal.org. [Link]

-

Six cyclobutene derivatives A–F (cis and trans) chosen for the computational study. ResearchGate. [Link]

-

Analytical gas-chromatographic stereoisomeric separation of... ResearchGate. [Link]

- Synthesis method of trans-3-aminobutanol.

-

Structural and spectroscopic characterization of methyl isocyanate, methyl cyanate, methyl fulminate, and acetonitrile N-oxide u. CORE. [Link]

-

An NMR and conformational investigation of the trans-syn cyclobutane photodimers of dUpdT. PubMed. [Link]

-

Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. PubMed. [Link]

-

Structural and spectroscopic characterization of methyl isocyanate, methyl cyanate, methyl fulminate, and acetonitrile N-oxide using highly correlated ab initio methods. ResearchGate. [Link]

-

Analytical Methods. Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. [Link]

-

Conformational analysis of cyclohexanes. Chemistry LibreTexts. [Link]

-

Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. National Institutes of Health (NIH). [Link]

-

Cis–Trans Isomerism in Cycloalkanes. Fundamentals of Organic Chemistry. [Link]

-

Backbone conformational preferences and pseudorotational ring puckering of 1-aminocyclopentane-1-carboxylic acid. PubMed. [Link]

- Preparation method of 3-oxocyclobutanecarboxylic acid.

-

Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference. (2024). MDPI. [Link]

-

Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. WMU's ScholarWorks. [Link]

-

How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. [Link]

-

Conformational Analysis of 1,3-Disubstituted Cyclohexanes. St. Paul's Cathedral Mission College. [Link]

-

Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane? Quora. [Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. [Link]

-

Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. MDPI. [Link]

-

Drug candidates bearing 1,3-disubstituted cyclobutane moieties. ResearchGate. [Link]

-

A study of conformational stability and vibrational assignments of 1-aminocyclopropanecarboxylic acid c-C3H4(NH2)-COOH. PubMed. [Link]

-

Separation and quantitation of eight isomers in a molecule with three stereogenic centers by normal phase liquid chromatography. PubMed. [Link]

-

Synthesis of methyl 3-cyanobenzoate by a green process. ResearchGate. [Link]

-

Isolation and identification of the metolachlor stereoisomers using high-performance liquid chromatography, polarimetric measurements, and enantioselective gas chromatography. PubMed. [Link]

-

Conformational Analysis. XLIII. Stereochemical Studies in the Cyclobutane Ring System. The Journal of Organic Chemistry. [Link]

-

Analysis of stereoisomers of chiral drug by mass spectrometry. ResearchGate. [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Methyl 3-Aminocyclobutanecarboxylate HCl

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for methyl 3-aminocyclobutanecarboxylate hydrochloride (C₆H₁₂ClNO₂; MW: 165.62 g/mol )[1]. As a key building block in medicinal chemistry and drug development, unequivocal structural confirmation is paramount. This document details the theoretical underpinnings and practical considerations for acquiring and interpreting ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound. While a complete, publicly available, experimentally verified dataset for this specific molecule is not consistently reported, this guide synthesizes data from analogous structures and first principles to provide a robust, predictive framework for researchers.

Introduction: The Structural Significance of Methyl 3-Aminocyclobutanecarboxylate HCl

Methyl 3-aminocyclobutanecarboxylate hydrochloride is a valuable bifunctional molecule incorporating a strained cyclobutane ring, a primary amine, and a methyl ester. The cyclobutane motif is increasingly utilized in drug design to explore novel chemical space and introduce conformational rigidity[2][3][4]. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable to a variety of synthetic and biological applications.

Accurate spectroscopic characterization is the cornerstone of its use in research and development, ensuring purity, confirming identity, and providing insights into its three-dimensional structure. This guide serves as a detailed reference for scientists engaged in the synthesis, quality control, and application of this important chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For methyl 3-aminocyclobutanecarboxylate HCl, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of the molecule.

Proton (¹H) NMR Spectroscopy

Theoretical Considerations: The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their geometric relationship (coupling constants). The presence of the ammonium salt will influence the chemical shift of adjacent protons, and the choice of solvent is critical for observing the exchangeable ammonium protons. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a suitable solvent for amine hydrochlorides as it slows down the proton exchange with water, allowing for the observation of the N-H protons.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of methyl 3-aminocyclobutanecarboxylate HCl in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

Data Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum to the TMS signal.

Expected ¹H NMR Data:

The spectrum is expected to show signals corresponding to the methyl ester protons, the cyclobutane ring protons, and the ammonium protons. The puckered nature of the cyclobutane ring can lead to complex splitting patterns for the ring protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -NH₃⁺ | ~8.0-9.0 | Broad singlet | - |

| -COOCH₃ | ~3.6-3.7 | Singlet | - |

| H3 (CH-N) | ~3.4-3.6 | Multiplet | - |

| H1 (CH-CO) | ~2.8-3.0 | Multiplet | - |

| H2, H4 (CH₂) | ~2.2-2.6 | Multiplet | - |

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

Causality in Interpretation:

-

The broadness of the -NH₃⁺ peak is due to quadrupolar relaxation and potential exchange with trace water.

-

The downfield shift of the H3 proton is a direct result of the deshielding effect of the adjacent electron-withdrawing ammonium group.

-

The complex multiplets for the cyclobutane protons arise from both geminal and vicinal couplings, which are often of similar magnitude, leading to overlapping signals.

Diagram: ¹H NMR Experimental Workflow

Caption: Workflow for acquiring a ¹H NMR spectrum.

Carbon-¹³ (¹³C) NMR Spectroscopy

Theoretical Considerations: The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms and their chemical environments. The carbonyl carbon of the ester and the carbon attached to the nitrogen will be the most downfield signals due to the deshielding effects of the heteroatoms.

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR, though a higher concentration (20-50 mg) is often beneficial.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer, observing at the appropriate ¹³C frequency (e.g., 100 MHz).

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

-

Data Processing: Similar to ¹H NMR processing, with calibration to the solvent signal (e.g., DMSO-d₆ at δ 39.52 ppm).

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -C =O | ~170-175 |

| -COOC H₃ | ~51-53 |

| C 3 (CH-N) | ~45-50 |

| C 1 (CH-CO) | ~35-40 |

| C 2, C 4 (CH₂) | ~30-35 |

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

Causality in Interpretation:

-

The carbonyl carbon is the most deshielded due to the strong electron-withdrawing effect of the two oxygen atoms.

-

The carbon attached to the nitrogen (C3) is shifted downfield compared to the other aliphatic carbons due to the electronegativity of the nitrogen atom.

-

The symmetry of the molecule (in the case of the cis or trans isomer) will determine if the two CH₂ carbons (C2 and C4) are chemically equivalent and appear as a single peak.

Infrared (IR) Spectroscopy

Theoretical Considerations: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is an excellent tool for identifying the presence of specific functional groups. For methyl 3-aminocyclobutanecarboxylate HCl, key absorptions will include those from the ammonium group, the carbonyl group of the ester, and the C-H bonds.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation:

-

Solid (KBr pellet): Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

-

Data Processing: A background spectrum (of air or the KBr pellet) is first recorded and then automatically subtracted from the sample spectrum.

Expected IR Absorption Bands:

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| N-H Stretch (-NH₃⁺) | 3100-2800 | Strong, Broad |

| C-H Stretch (aliphatic) | 3000-2850 | Medium |

| C=O Stretch (ester) | ~1735 | Strong |

| N-H Bend (-NH₃⁺) | ~1600-1500 | Medium |

| C-O Stretch (ester) | ~1250-1150 | Strong |

Causality in Interpretation:

-

The N-H stretching of the ammonium salt appears as a very broad and strong band at lower wavenumbers than a typical amine N-H stretch, due to the positive charge and extensive hydrogen bonding.

-

The C=O stretch of the ester is typically a very sharp and intense absorption, making it a reliable diagnostic peak.

-

The presence of both the broad -NH₃⁺ stretch and the sharp C=O stretch is strong evidence for the structure of the hydrochloride salt of the amino ester.

Diagram: IR Spectroscopy Experimental Workflow

Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Theoretical Considerations: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For methyl 3-aminocyclobutanecarboxylate HCl, the molecular ion of the free base (after loss of HCl) is expected. The presence of a nitrogen atom means the molecular weight of the free base (129.16 g/mol ) will be an odd number, following the Nitrogen Rule[5].

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~1 mg/mL. Further dilute as necessary for the specific instrument.

-

Instrument Setup: Use a mass spectrometer with an Electrospray Ionization (ESI) source, which is well-suited for polar and ionic compounds.

-

Acquisition Parameters:

-

Ionization Mode: Positive ESI.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Fragmentor Voltage: Can be varied to induce fragmentation.

-

-

Data Processing: The resulting mass spectrum will show the intensity of ions at different m/z values.

Expected Mass Spectrum Data:

-

Molecular Ion: The base compound (methyl 3-aminocyclobutanecarboxylate) has a molecular weight of 129.16 g/mol . In positive ESI-MS, the protonated molecule [M+H]⁺ is expected at m/z ≈ 130.1.

-

Key Fragments: Fragmentation patterns in mass spectrometry can be complex, but some predictable losses include:

-

Loss of the methoxy group (-OCH₃): [M+H - CH₃OH]⁺ at m/z ≈ 98.1. This is a common fragmentation pathway for methyl esters.

-

Loss of the carbomethoxy group (-COOCH₃): [M+H - COOCH₃]⁺ at m/z ≈ 71.1.

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen can lead to various fragments.

-

Data Presentation: Expected Key Ions in ESI-MS

| m/z (approx.) | Ion Identity | Fragmentation Pathway |

| 130.1 | [M+H]⁺ | Protonated parent molecule (free base) |

| 98.1 | [M+H - CH₃OH]⁺ | Loss of methanol |

| 71.1 | [M+H - COOCH₃]⁺ | Loss of the carbomethoxy group |

Causality in Interpretation:

-

Under ESI conditions, the HCl salt will dissociate, and the free amine will be protonated, leading to the [M+H]⁺ ion of the free base.

-

The fragmentation pathways are dictated by the stability of the resulting carbocations and neutral losses. The loss of stable neutral molecules like methanol is a common and energetically favorable process.

Conclusion

The spectroscopic characterization of methyl 3-aminocyclobutanecarboxylate HCl relies on a multi-technique approach. ¹H and ¹³C NMR provide the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (ammonium and ester), and mass spectrometry verifies the molecular weight and provides fragmentation data. This guide offers a detailed, predictive framework for the expected spectroscopic data, enabling researchers to confidently identify and characterize this important synthetic building block. All protocols and interpretations are designed to be self-validating, ensuring a high degree of scientific integrity in the application of this compound.

References

-

Gershonov, E., Granoth, R., Tzehoval, E., Gaoni, Y., & Fridkin, M. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 39(24), 4837–4843. ([Link])

-

PubMed. (1996). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. National Center for Biotechnology Information. ([Link])

-

Gershonov, E., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. ([Link])

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. ([Link])

-

PubChem. (n.d.). Methyl 3-aminocyclobutane-1-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

Sources

- 1. Methyl 3-aminocyclobutane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 43810936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Analysis of the Solubility Profile of Methyl 3-Aminocyclobutanecarboxylate Hydrochloride

An In-Depth Technical Guide:

Introduction to Methyl 3-Aminocyclobutanecarboxylate Hydrochloride

Methyl 3-aminocyclobutanecarboxylate hydrochloride is a synthetic building block increasingly utilized in medicinal chemistry and drug development. As a substituted cyclobutane derivative, it provides a rigid, three-dimensional scaffold that is valuable for designing novel therapeutic agents. Understanding its fundamental physicochemical properties, particularly solubility, is a non-negotiable prerequisite for its effective application in synthesis, formulation, and biological screening.

1.1 Compound Identification

-

Chemical Name: methyl 3-aminocyclobutane-1-carboxylate;hydrochloride[1]

-

Common Isomer: cis-Methyl 3-aminocyclobutanecarboxylate hydrochloride[2][3]

-

CAS Numbers: 1212304-86-3 (cis-isomer); 1354940-69-4; 74316-29-3[1][2]

1.2 The Imperative of Solubility in Drug Discovery The journey of a chemical entity from a laboratory curiosity to a viable drug candidate is critically dependent on its solubility.[6] Poor aqueous solubility is a primary driver of low oral bioavailability, complicating formulation efforts and often leading to the premature termination of otherwise promising compounds.[6] This guide provides a detailed framework for characterizing the solubility of methyl 3-aminocyclobutanecarboxylate hydrochloride, empowering researchers to make informed decisions in their development pipelines.

Physicochemical Profile and Predicted Solubility Behavior

A compound's structure is the ultimate determinant of its physical properties. Methyl 3-aminocyclobutanecarboxylate hydrochloride is a salt, formed from the reaction of a basic amine with hydrochloric acid.[7] This fundamental characteristic is the key to understanding its solubility.

2.1 Summary of Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white solid | [2][3] |

| Molecular Formula | C₆H₁₂ClNO₂ | [1][3] |

| Molecular Weight | 165.62 g/mol | [1][3] |

| Form | Crystalline Solid | [2][8] |

| Storage | Room temperature or 2-8°C under inert gas | [2][9] |

2.2 Structural Rationale for Solubility The molecule contains a methyl ester, which is a polar but non-ionizable group, and an amine, which is basic. In its hydrochloride form, the amine is protonated to form a cationic ammonium group (-NH₃⁺). This ionic character dramatically increases the compound's affinity for polar solvents, especially water.[8] The positive charge on the ammonium group can participate in strong ion-dipole interactions with water molecules, while the chloride counter-ion is also readily solvated.

Conversely, this ionic nature predicts poor solubility in non-polar, aprotic organic solvents like hexanes or toluene, where the energy required to break the crystal lattice is not compensated by favorable solute-solvent interactions.

Key Factors Influencing Solubility

Solubility is not an intrinsic constant but is highly dependent on the experimental environment. For an amine hydrochloride salt, the following factors are paramount.

3.1 Solvent Polarity The principle of "like dissolves like" is central.

-

High Solubility Predicted: In polar protic solvents such as water, methanol, and ethanol, where hydrogen bonding and dipole-dipole interactions can effectively solvate the ammonium salt.[8]

-

Moderate Solubility Predicted: In polar aprotic solvents like DMSO and DMF.

-

Low to Negligible Solubility Predicted: In non-polar solvents like diethyl ether, hexane, and dichloromethane.

3.2 The Critical Influence of pH The pH of an aqueous solution will govern the ionization state of the molecule and, therefore, its solubility. The relevant equilibrium is:

R-NH₃⁺Cl⁻ (soluble salt) ⇌ R-NH₂ (less soluble free amine) + H⁺ + Cl⁻

In acidic to neutral aqueous media (pH < 7), the equilibrium favors the protonated, highly soluble ammonium salt form. As the pH becomes basic (pH > 8-9), the ammonium group is deprotonated to the free amine. This neutral species is significantly less polar and is expected to have much lower aqueous solubility, potentially leading to precipitation.[7]

3.3 The Effect of Temperature For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[8] When determining solubility, it is crucial to control and report the temperature at which the measurement was made. For biomedical applications, data at physiological temperature (37°C) is particularly relevant.

A Validated Protocol for Experimental Solubility Determination

Theoretical predictions must be confirmed by empirical data. The following protocol describes a robust method for determining the kinetic and equilibrium solubility of methyl 3-aminocyclobutanecarboxylate hydrochloride. This method is designed to be self-validating by approaching equilibrium from two directions (undersaturation and oversaturation).

4.1 Principle A known excess of the solid compound is agitated in the solvent of interest for a sufficient period to ensure equilibrium is reached. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical technique.[10]

4.2 Materials and Reagents

-

Methyl 3-aminocyclobutanecarboxylate hydrochloride

-

Selected solvents (e.g., Deionized Water, Phosphate Buffered Saline pH 7.4, DMSO, Ethanol)

-

Analytical balance (± 0.01 mg resolution)

-

Vortex mixer

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or nylon)

-

Autosampler vials for analysis

-

HPLC system with UV detector or LC-MS

4.3 Step-by-Step Experimental Methodology

-

Preparation of Stock Solution (for Oversaturation approach): Prepare a concentrated stock solution in a highly soluble solvent like DMSO (e.g., 100 mg/mL). This will be used to spike into aqueous buffers to create a supersaturated solution.

-

Sample Preparation (Undersaturation):

-

Add an excess of solid methyl 3-aminocyclobutanecarboxylate hydrochloride (e.g., ~10 mg) to a pre-weighed 2 mL microcentrifuge tube. Record the exact mass.

-

Add a precise volume of the test solvent (e.g., 1.0 mL) to the tube.

-

-

Sample Preparation (Oversaturation - for aqueous buffers):

-

To a separate tube containing the same volume of test solvent (e.g., 1.0 mL), add a small aliquot of the DMSO stock (e.g., 10 µL). This induces a supersaturated state from which the excess solute will precipitate.

-

-

Equilibration:

-

Seal the tubes securely.

-

Place the tubes in a temperature-controlled shaker (e.g., 25°C or 37°C).

-

Agitate vigorously for a defined period. Rationale: A 24-hour equilibration period is standard, but it is crucial to validate this. A preliminary time-course experiment (e.g., sampling at 2, 4, 8, and 24 hours) should be run to confirm that the concentration in solution has reached a stable plateau.[10]

-

-

Phase Separation:

-

Following equilibration, centrifuge the tubes at high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess, undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean tube. Rationale: Filtration removes any remaining microscopic particulates that could falsely elevate the measured concentration.

-

Perform a precise serial dilution of the filtrate with the appropriate mobile phase to bring the concentration within the calibrated range of the analytical instrument.

-

-

Analysis: Quantify the concentration of the diluted filtrate using a validated analytical method, as described in Section 5.0.

-

Validation Check: The solubility value obtained from the undersaturation approach (starting with solid) should be in close agreement with the value from the oversaturation approach (starting from a supersaturated solution). This confirms that a true thermodynamic equilibrium was achieved.[10]

4.4 Visualization of the Solubility Determination Workflow

Sources

- 1. Methyl 3-aminocyclobutane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 43810936 - PubChem [pubchem.ncbi.nlm.nih.gov]